Norovirus 3CL Protease Inhibition: 7.5‑Fold Potency Gain of Isobutyl Over n‑Propyl in the Benzyl‑Alkoxyamine Series
In a series of transition‑state inhibitor bisulfite adducts targeting norovirus 3CL protease, the benzyl‑isobutyl‑substituted compound (6a, R₁ = benzyl, R₂ = isobutyl, R₃ = CHO) exhibited an IC₅₀ of 0.6 μM and an ED₅₀ of 0.2 μM in a cell‑based replicon assay. The closest linear‑alkyl comparator, the n‑propyl analog (6b, R₁ = benzyl, R₂ = n‑propyl, R₃ = CHO), showed an IC₅₀ of 6.1 μM and ED₅₀ of 2.3 μM under identical conditions—a >10‑fold difference in IC₅₀ and >11‑fold in ED₅₀ [1]. The n‑butyl analog (6c) gave an IC₅₀ of 4.5 μM, still 7.5‑fold weaker than the isobutyl derivative [1]. The branched isobutyl group therefore provides a quantifiable potency advantage that cannot be replicated by linear alkyl chains of similar carbon count.
| Evidence Dimension | Norovirus 3CL protease inhibition (IC₅₀ / ED₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 0.6 μM; ED₅₀ = 0.2 μM (Compound 6a: R₁=benzyl, R₂=isobutyl) |
| Comparator Or Baseline | Compound 6b (R₂=n‑propyl): IC₅₀ = 6.1 μM, ED₅₀ = 2.3 μM; Compound 6c (R₂=n‑butyl): IC₅₀ = 4.5 μM, ED₅₀ = 1.2 μM |
| Quantified Difference | 10.2‑fold more potent (IC₅₀) vs. n‑propyl; 7.5‑fold vs. n‑butyl |
| Conditions | Norovirus 3C‑like protease; bisulfite adduct transition‑state inhibitors; cell‑based replicon system; CC₅₀ > 320 μM for 6a |
Why This Matters
For antiviral lead optimisation, the >10‑fold potency advantage of the isobutoxy‑bearing scaffold over the n‑propyl analog provides a clear procurement criterion—replacement with a linear‑alkoxy building block would sacrifice an order of magnitude in target inhibition.
- [1] K. R. Alliston et al., 'Inhibition of norovirus 3CL protease by bisulfite adducts of transition state inhibitors,' PMC3586229, Table 1. IC₅₀ and ED₅₀ values for compounds 6a‑6j. https://pmc.ncbi.nlm.nih.gov/articles/PMC3586229/table/T1/ View Source
